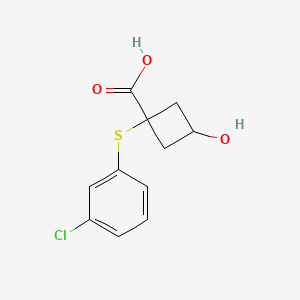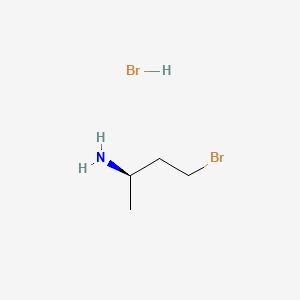
(2R)-4-bromobutan-2-aminehydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-4-bromobutan-2-aminehydrobromide is an organic compound with a bromine atom attached to the fourth carbon of a butane chain and an amine group attached to the second carbon. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-bromobutan-2-aminehydrobromide typically involves the bromination of butan-2-amine. One common method is to react butan-2-amine with hydrobromic acid and a brominating agent such as phosphorus tribromide (PBr3) under controlled conditions. The reaction is carried out at a low temperature to prevent side reactions and to ensure the selective bromination at the fourth carbon position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product. The use of automated systems for monitoring and adjusting reaction parameters is common to achieve consistent results.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-4-bromobutan-2-aminehydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The compound can be reduced to form butan-2-amine by removing the bromine atom.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: 4-hydroxybutan-2-amine.
Oxidation: 4-bromobutan-2-imine or 4-bromobutan-2-nitrile.
Reduction: Butan-2-amine.
Applications De Recherche Scientifique
(2R)-4-bromobutan-2-aminehydrobromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R)-4-bromobutan-2-aminehydrobromide involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can affect the activity of enzymes and other proteins, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromobutan-1-amine: Similar structure but with the amine group at the first carbon.
2-bromobutan-2-amine: Bromine and amine groups on the same carbon.
4-chlorobutan-2-amine: Chlorine atom instead of bromine.
Uniqueness
(2R)-4-bromobutan-2-aminehydrobromide is unique due to its specific configuration and the presence of both bromine and amine groups at distinct positions on the butane chain. This unique structure allows it to participate in a variety of chemical reactions and makes it valuable in research and industrial applications.
Propriétés
Numéro CAS |
2803755-67-9 |
|---|---|
Formule moléculaire |
C4H11Br2N |
Poids moléculaire |
232.94 g/mol |
Nom IUPAC |
(2R)-4-bromobutan-2-amine;hydrobromide |
InChI |
InChI=1S/C4H10BrN.BrH/c1-4(6)2-3-5;/h4H,2-3,6H2,1H3;1H/t4-;/m1./s1 |
Clé InChI |
DUNYJJMVWIDOPH-PGMHMLKASA-N |
SMILES isomérique |
C[C@H](CCBr)N.Br |
SMILES canonique |
CC(CCBr)N.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



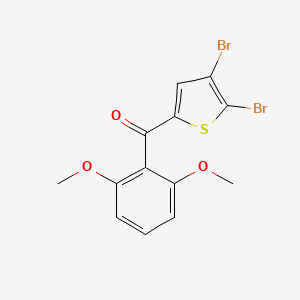
![{3-Oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanolhydrochloride](/img/structure/B13564700.png)


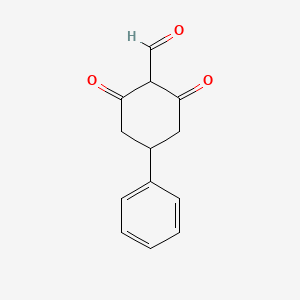
![1-[1-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-ol](/img/structure/B13564710.png)
![4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-ol](/img/structure/B13564738.png)


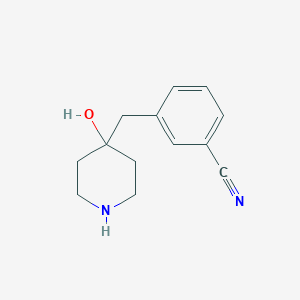
![2-Amino-3-[(3-aminopropyl)sulfanyl]propanoic acid dihydrochloride](/img/structure/B13564769.png)

